molecular formula C16H11Cl2F3N2O2 B2377145 1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 1119384-63-2

1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2377145
CAS No.: 1119384-63-2
M. Wt: 391.17
InChI Key: AOLVLHGWTMHTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichloropyridine moiety and a trifluoromethoxy group attached to a tetrahydroquinoline backbone, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Moiety: The dichloropyridine component can be synthesized through chlorination reactions of pyridine derivatives.

    Coupling Reaction: The dichloropyridine is then coupled with a suitable quinoline derivative under specific conditions, often involving catalysts such as palladium or copper.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions, using reagents like trifluoromethoxide salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Trifluoromethoxide salts, alkyl halides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various functionalized pyridine derivatives.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with different chlorine substitution pattern.

    1-(3,6-Dichloropyridine-2-carbonyl)-6-(methoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

1-(3,6-Dichloropyridine-2-carbonyl)-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both dichloropyridine and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[6-(trifluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O2/c17-11-4-6-13(18)22-14(11)15(24)23-7-1-2-9-8-10(3-5-12(9)23)25-16(19,20)21/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLVLHGWTMHTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)N(C1)C(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.